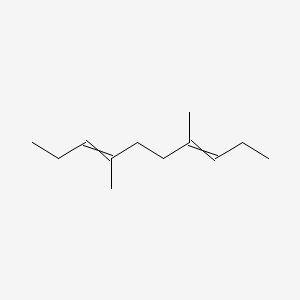
4,7-Dimethyldeca-3,7-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethyldeca-3,7-diene is an organic compound with the molecular formula C12H22. It is a diene, meaning it contains two double bonds, specifically located at the 3rd and 7th positions of the deca chain. The compound is characterized by the presence of methyl groups at the 4th and 7th positions. This structure gives it unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,7-Dimethyldeca-3,7-diene can be synthesized through various methods. One common approach involves the isomerization of decatetraenes and dimethyldecatetraenes via pentadienyl and 3-methylpentadienyl radicals . This process typically requires specific reaction conditions, including controlled temperatures and the presence of radical initiators.
Industrial Production Methods
Industrial production of this compound often involves the use of catalytic systems. For example, neodymium-based Ziegler/Natta catalysts have been employed in the polymerization of dienes . These catalysts facilitate the formation of the desired diene structure under optimized conditions, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,7-Dimethyldeca-3,7-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Hydrogenation of the double bonds can yield saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl groups or the double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum (Pt) catalysts.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) under UV light or radical initiators.
Major Products
Oxidation: Epoxides, diols, and other oxygenated compounds.
Reduction: Saturated hydrocarbons such as 4,7-dimethyldecane.
Substitution: Halogenated derivatives like 4,7-dibromo-3,7-dimethyldeca-3,7-diene.
Scientific Research Applications
4,7-Dimethyldeca-3,7-diene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 4,7-Dimethyldeca-3,7-diene involves its interaction with various molecular targets and pathways. For example, in electrophilic addition reactions, the compound can form carbocation intermediates that undergo further transformations . The stability of these intermediates is influenced by resonance effects and the conjugation of the double bonds.
Comparison with Similar Compounds
4,7-Dimethyldeca-3,7-diene can be compared with other dienes such as:
1,3-Butadiene: A simpler diene with two conjugated double bonds.
Isoprene: A naturally occurring diene with a similar structure but different substitution pattern.
1,4-Pentadiene: An isolated diene with non-conjugated double bonds.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of conjugated double bonds, which confer distinct reactivity and stability compared to other dienes.
Properties
CAS No. |
66063-42-1 |
|---|---|
Molecular Formula |
C12H22 |
Molecular Weight |
166.30 g/mol |
IUPAC Name |
4,7-dimethyldeca-3,7-diene |
InChI |
InChI=1S/C12H22/c1-5-7-11(3)9-10-12(4)8-6-2/h7-8H,5-6,9-10H2,1-4H3 |
InChI Key |
KAUWPMDVHADUBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C)CCC(=CCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


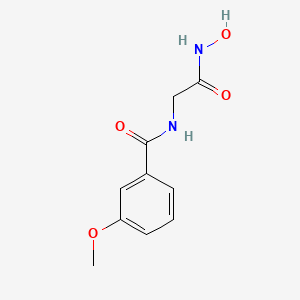

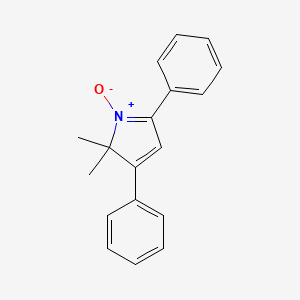
![Bis[([1,1'-biphenyl]-4-yl)oxy](oxo)phosphanium](/img/structure/B14468722.png)

![N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline](/img/structure/B14468733.png)
![4-[(E)-(4-Bromophenyl)diazenyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14468741.png)

![2,4-Dithiabicyclo[3.1.0]hexane](/img/structure/B14468749.png)
![2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate](/img/structure/B14468753.png)

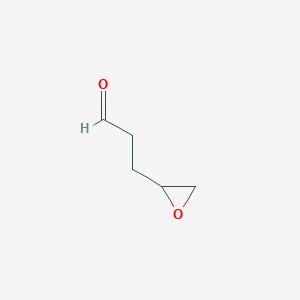
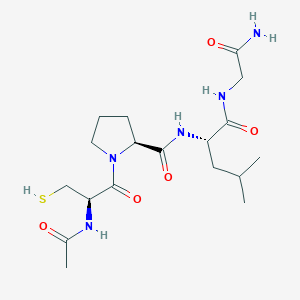
![5,5-Dimethyl-2-[(2-oxocyclohexyl)methyl]cyclohexane-1,3-dione](/img/structure/B14468773.png)
